molecular formula C10H15N5O B12454534 N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide

N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide

Cat. No.: B12454534
M. Wt: 221.26 g/mol
InChI Key: LZHBHKKKTGUJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide is a chemical compound with the molecular formula C10H15N5O and a molecular weight of 221.26 g/mol . This compound is characterized by its quinazoline core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of amino groups at positions 2 and 4, along with an acetamide group, contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide involves several steps. One common method includes the reaction of benzylamine with thionyl chloride or sulfonyl chloride in a suitable solvent under heating or concentration conditions . This reaction leads to the formation of the desired quinazoline derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted quinazoline derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinazoline-based compounds, which are important in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinazoline derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific quinazoline core and the presence of amino and acetamide groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,4-diamino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-5(16)13-6-2-3-8-7(4-6)9(11)15-10(12)14-8/h6H,2-4H2,1H3,(H,13,16)(H4,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHBHKKKTGUJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C(=NC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.